ethyl 4-[(2-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899975-76-9
Cat. No.: VC11904751
Molecular Formula: C20H16ClFN2O4
Molecular Weight: 402.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899975-76-9 |
|---|---|
| Molecular Formula | C20H16ClFN2O4 |
| Molecular Weight | 402.8 g/mol |
| IUPAC Name | ethyl 4-[(2-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-13-5-3-4-6-16(13)21)11-18(25)24(23-19)15-9-7-14(22)8-10-15/h3-11H,2,12H2,1H3 |
| Standard InChI Key | XDHREBCJNLYQCT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Introduction
Ethyl 4-[(2-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family. Pyridazines are heterocyclic compounds with potential applications in medicinal chemistry due to their diverse biological activities. The compound’s molecular structure features key functional groups such as a dihydropyridazine core, a chlorophenyl ether moiety, and an ethyl ester group.
Synthesis Pathway
The synthesis of ethyl 4-[(2-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from simple precursors like ethyl acetoacetate and substituted benzaldehydes. A general approach includes:
-
Condensation Reaction: Reacting ethyl acetoacetate with a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) under basic conditions to form an intermediate chalcone.
-
Cyclization: Treating the chalcone with hydrazine derivatives to form the pyridazine core.
-
Functionalization: Introducing substituents like the methoxy group and ester functionality through nucleophilic substitution or esterification.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
-
NMR Spectroscopy:
-
Proton (H) and Carbon (C) NMR spectra reveal chemical shifts corresponding to aromatic protons, methoxy groups, and ester functionalities.
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks confirming the molecular weight (~403.79 g/mol).
-
-
Infrared (IR) Spectroscopy:
-
Detects characteristic absorption bands for functional groups such as C=O (ester and ketone) and aromatic C-H stretching.
-
Potential Applications
This compound’s structural features make it a candidate for further exploration in drug discovery programs targeting diseases such as cancer, inflammation, or microbial infections. Additionally, it could serve as a precursor for synthesizing derivatives with enhanced biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume